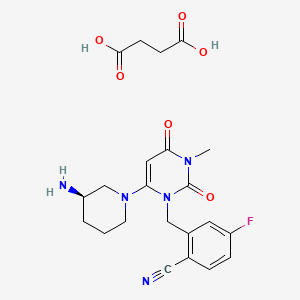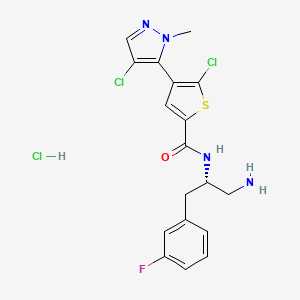
Afuresertib hydrochloride
Vue d'ensemble
Description
Afuresertib hydrochloride is an orally active, small-molecule, proto-oncogene protein c-akt (also known as protein kinase B or PKB) inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . It has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic .
Molecular Structure Analysis
The molecular formula of Afuresertib hydrochloride is C18H18Cl3FN4OS . The InChI representation of its structure is InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16 (14 (19)9-23-25)13-7-15 (27-17 (13)20)18 (26)24-12 (8-22)6-10-3-2-4-11 (21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3, (H,24,26);1H/t12-;/m0./s1 .
Applications De Recherche Scientifique
1. Platinum Resistant Ovarian Cancer (PROC) Treatment
- Application Summary: Afuresertib is an AKT inhibitor, a new class of agents under development that may provide physicians with a new clinical option to control PROC progression . The combination of afuresertib plus weekly paclitaxel could represent a clinically meaningful step forward in the clinical management of these difficult-to-treat patients with PROC .
- Methods of Application: A total of approximately 141 patients with PROC are planned to be enrolled and randomized with a 2:1 ratio in an open label manner to the 2 arms (94 patients in the combination treatment arm and 47 patients in the paclitaxel arm) for efficacy and safety evaluation . The randomization will be stratified by country (the United States vs. China), prior bevacizumab use (yes vs. no), and number of prior platinum based therapy treatments (1-2 vs. 3-5 prior platinum regimens) .
- Results/Outcomes: The study is still active, not recruiting, and no results have been posted yet .
2. Multiple Myeloma Treatment
- Application Summary: Afuresertib is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .
- Methods of Application: An open-label phase 1 study was conducted to evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and clinical activity of afuresertib in patients with advanced hematologic malignancies . Seventy-three patients were treated at doses ranging from 25 to 150 mg per day .
- Results/Outcomes: The MTD was established at 125 mg per day because of 2 dose-limiting toxicities in the 150-mg cohort (liver function test abnormalities) . Three multiple myeloma patients attained partial responses; an additional 3 attained minimal responses .
3. Platinum-Resistant Ovarian Cancer (PROC) Treatment
- Application Summary: Afuresertib is an AKT inhibitor, a new class of agents under development that may provide physicians with a new clinical option to control PROC progression . Afuresertib plus chemotherapy has demonstrated anti-tumor efficacy and an acceptable safety profile in patients with PROC in a published Phase I/II study .
- Methods of Application: A total of approximately 141 patients with PROC are planned to be enrolled and randomized with a 2:1 ratio in an open label manner to the 2 arms (94 patients in the combination treatment arm and 47 patients in the paclitaxel arm) for efficacy and safety evaluation . The randomization will be stratified by country (the United States vs. China), prior bevacizumab use (yes vs. no), and number of prior platinum based therapy treatments (1-2 vs. 3-5 prior platinum regimens) .
- Results/Outcomes: The study is still active, not recruiting, and no results have been posted yet .
4. Hematologic Malignancies Treatment
- Application Summary: Afuresertib is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It has shown favorable safety, pharmacokinetics, and clinical activity in hematologic malignancies .
- Methods of Application: An open-label phase 1 study was conducted to evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and clinical activity of afuresertib in patients with advanced hematologic malignancies . Seventy-three patients were treated at doses ranging from 25 to 150 mg per day .
- Results/Outcomes: The MTD was established at 125 mg per day because of 2 dose-limiting toxicities in the 150-mg cohort (liver function test abnormalities) . Clinical activity was also observed in non-Hodgkin lymphoma, Langerhan’s cell histiocytosis, and Hodgkin disease .
3. Platinum-Resistant Ovarian Cancer (PROC) Treatment
- Application Summary: Afuresertib is an AKT inhibitor, a new class of agents under development that may provide physicians with a new clinical option to control PROC progression . Afuresertib plus chemotherapy has demonstrated anti-tumor efficacy and an acceptable safety profile in patients with PROC in a published Phase I/II study .
- Methods of Application: A total of approximately 141 patients with PROC are planned to be enrolled and randomized with a 2:1 ratio in an open label manner to the 2 arms (94 patients in the combination treatment arm and 47 patients in the paclitaxel arm) for efficacy and safety evaluation . The randomization will be stratified by country (the United States vs. China), prior bevacizumab use (yes vs. no), and number of prior platinum based therapy treatments (1-2 vs. 3-5 prior platinum regimens) .
- Results/Outcomes: The study is still active, not recruiting, and no results have been posted yet .
4. Hematologic Malignancies Treatment
- Application Summary: Afuresertib is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It has shown favorable safety, pharmacokinetics, and clinical activity in hematologic malignancies .
- Methods of Application: An open-label phase 1 study was conducted to evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and clinical activity of afuresertib in patients with advanced hematologic malignancies . Seventy-three patients were treated at doses ranging from 25 to 150 mg per day .
- Results/Outcomes: The MTD was established at 125 mg per day because of 2 dose-limiting toxicities in the 150-mg cohort (liver function test abnormalities) . Clinical activity was also observed in non-Hodgkin lymphoma, Langerhan’s cell histiocytosis, and Hodgkin disease .
Propriétés
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQJOPFTGMHYNV-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146712 | |
| Record name | Afuresertib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Afuresertib hydrochloride | |
CAS RN |
1047645-82-8 | |
| Record name | Afuresertib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afuresertib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFURESERTIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



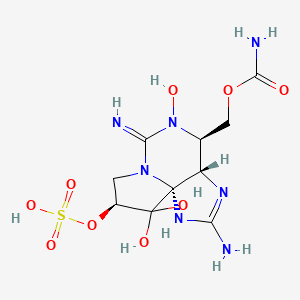
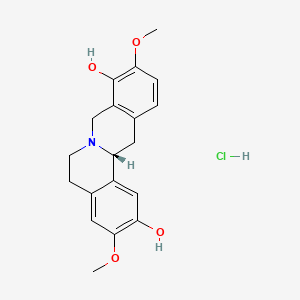
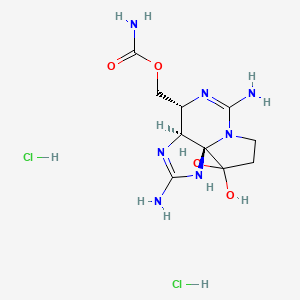
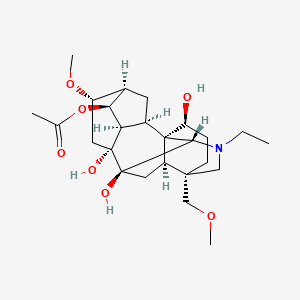

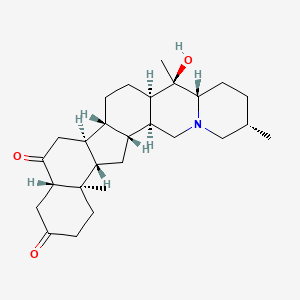
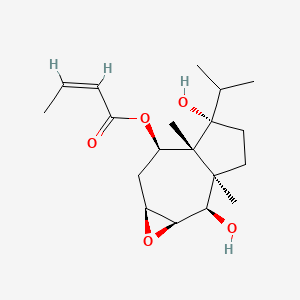
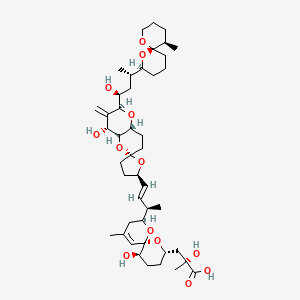
![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)
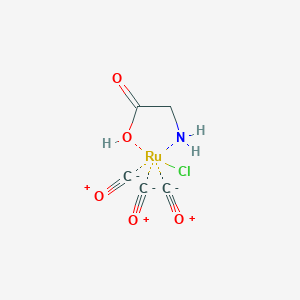
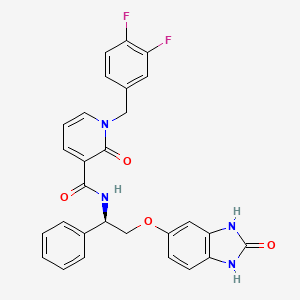
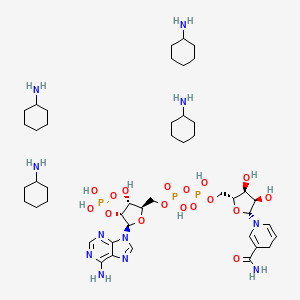
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
